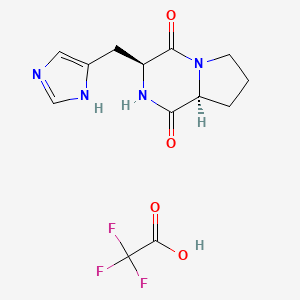

Cyclo(his-pro) TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2.C2HF3O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7;3-2(4,5)1(6)7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16);(H,6,7)/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFCDSUBRJNLBB-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(his-pro) TFA: An In-depth Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(his-pro), also known as histidyl-proline diketopiperazine, is an endogenous cyclic dipeptide with a growing body of research highlighting its significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and origins of Cyclo(his-pro), detailing its formation as a metabolite of thyrotropin-releasing hormone (TRH) and its presence in various biological systems and dietary sources. A major focus is placed on its biological activities, particularly its neuroprotective and anti-inflammatory effects mediated through the modulation of key signaling pathways, including NF-κB and Nrf2. This document also addresses the use of Cyclo(his-pro) as a trifluoroacetic acid (TFA) salt, a common formulation for research purposes. Detailed experimental protocols for the synthesis, in vitro, and in vivo evaluation of Cyclo(his-pro) are provided, alongside a compilation of quantitative data from relevant studies. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.

Discovery and Origin of Cyclo(his-pro)

Cyclo(his-pro) was first identified in the 1970s as an endogenous molecule in the brain.[1] It is structurally related to the hypothalamic thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2.[2][3]

Endogenous Formation: The primary endogenous origin of Cyclo(his-pro) is the enzymatic degradation of TRH.[3][4] The enzyme pyroglutamyl aminopeptidase cleaves the N-terminal pyroglutamic acid from TRH, yielding the linear dipeptide His-Pro-NH2. This dipeptide then undergoes a non-enzymatic intramolecular cyclization to form the stable diketopiperazine structure of Cyclo(his-pro). The presence of proline in the dipeptide imposes conformational constraints that favor this cyclization process.

Distribution in Biological Systems: Cyclo(his-pro) is not confined to the brain; it is found in various human body fluids and tissues, including blood, cerebrospinal fluid (CSF), semen, the spinal cord, and the gastrointestinal tract. Its presence has also been confirmed in the pancreatic islets of rats, suggesting a potential role in modulating pancreatic function.

Exogenous Sources: Beyond its endogenous production, Cyclo(his-pro) has been identified in a variety of common food sources. Protein-rich foods, particularly fish and fish products, are known to contain this bioactive peptide. The oral absorption of Cyclo(his-pro) from dietary sources may contribute to its circulating levels in the body and potentially exert biological effects.

Cyclo(his-pro) TFA Salt

For research and pharmaceutical applications, Cyclo(his-pro) is often supplied as a trifluoroacetic acid (TFA) salt. TFA is a common counterion used during the purification of synthetic peptides by high-performance liquid chromatography (HPLC).

The TFA salt form offers several practical advantages:

-

Enhanced Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions, which is crucial for preparing stock solutions and for use in biological assays.

-

Stability and Handling: The salt form can enhance the stability and ease of handling of the lyophilized peptide powder.

It is important to note that the TFA counterion contributes to the total mass of the product. For most standard in vitro assays, the residual TFA is not expected to interfere with the results; however, for highly sensitive cellular or biochemical studies, its presence should be taken into consideration.

Biological Activities and Signaling Pathways

Cyclo(his-pro) exhibits a wide range of biological activities, with its neuroprotective and anti-inflammatory properties being the most extensively studied. These effects are primarily attributed to its ability to modulate the intricate cross-talk between the NF-κB and Nrf2 signaling pathways.

Anti-inflammatory Effects via NF-κB Inhibition

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.

Cyclo(his-pro) has been shown to inhibit the nuclear accumulation of NF-κB, thereby suppressing the inflammatory cascade. This inhibitory effect is mediated, at least in part, through the activation of the Nrf2 pathway.

Antioxidant and Cytoprotective Effects via Nrf2 Activation

Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes.

Cyclo(his-pro) is a potent activator of the Nrf2 signaling pathway. By promoting the nuclear translocation of Nrf2, Cyclo(his-pro) upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). The induction of these protective genes helps to mitigate oxidative stress and protect cells from damage.

Crosstalk between NF-κB and Nrf2 Signaling

The anti-inflammatory effects of Cyclo(his-pro) are intricately linked to its ability to activate Nrf2. The Nrf2-mediated induction of HO-1 plays a crucial role in suppressing NF-κB activation. This demonstrates a key mechanism by which Cyclo(his-pro) exerts its dual antioxidant and anti-inflammatory actions.

Quantitative Data

The following tables summarize the quantitative data from various studies on Cyclo(his-pro).

Table 1: In Vitro Activity of Cyclo(his-pro)

| Parameter | Cell Line | Concentration | Effect | Reference(s) |

| NF-κB Nuclear Translocation | PC12 | 50 µM | Inhibition | |

| Nrf2 Nuclear Translocation | PC12 | 50 µM | Increase | |

| GAPC1 Inhibition (IC50) | Purified enzyme | ~200 µM | Inhibition | |

| GAPDH Inhibition (IC50) | Purified enzyme | ~70 µM | Inhibition | |

| Cytoprotection | PC12 | 50 µM | Protection against paraquat-induced apoptosis |

Table 2: In Vivo Activity of Cyclo(his-pro)

| Model | Animal | Dose | Route of Administration | Effect | Reference(s) |

| TPA-induced Ear Edema | Mouse | 1.8 mg/ear | Topical | Reduction of edema |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of Cyclo(his-pro).

Synthesis of Cyclo(his-pro)

While a specific step-by-step protocol for the synthesis of Cyclo(his-pro) was not found in the provided search results, a general method for the solution-phase synthesis of cyclic dipeptides can be adapted. The process typically involves the coupling of protected amino acids to form a linear dipeptide, followed by deprotection and intramolecular cyclization.

General Workflow:

-

Protection of Amino Acids: Protect the reactive side chains and the N-terminus of L-histidine and the C-terminus of L-proline using appropriate protecting groups (e.g., Boc for the N-terminus, methyl ester for the C-terminus).

-

Dipeptide Coupling: Couple the protected L-histidine and L-proline using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole).

-

Deprotection: Selectively remove the protecting groups from the N- and C-termini of the linear dipeptide.

-

Cyclization: Induce intramolecular cyclization of the deprotected linear dipeptide, often by heating in a suitable solvent, to form the diketopiperazine ring of Cyclo(his-pro).

-

Purification: Purify the resulting Cyclo(his-pro) using techniques such as column chromatography and/or recrystallization. The final product can be converted to the TFA salt during HPLC purification.

PC12 Cell Culture and Treatment

The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used model for neurobiological studies.

-

Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: For experiments, seed PC12 cells onto collagen-coated plates at an appropriate density (e.g., 1 x 10^5 cells/mL).

-

Treatment:

-

Prepare a stock solution of this compound in sterile water or an appropriate solvent.

-

Pre-treat the cells with the desired concentration of Cyclo(his-pro) (e.g., 50 µM) for a specified duration (e.g., 24 hours) before inducing cellular stress.

-

Induce cellular stress using agents such as paraquat (for oxidative stress) or lipopolysaccharide (LPS) (for inflammation) at predetermined concentrations and incubation times.

-

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol details the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

-

Cell Seeding: Seed PC12 cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with Cyclo(his-pro) and/or a pro-inflammatory stimulus as described in section 5.2.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65, diluted 1:400 in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488, diluted 1:1000 in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence or confocal microscope.

-

Image Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm using image analysis software.

Nrf2 Activation Assay (Western Blot)

This protocol describes the detection of increased Nrf2 levels in the nucleus, indicative of its activation.

-

Cell Treatment and Lysis: Treat PC12 cells as described in section 5.2. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, diluted 1:1000 in blocking buffer) overnight at 4°C. For a loading control, use an antibody against a nuclear protein such as Lamin B1.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry: Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the loading control.

TPA-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory activity of topically applied compounds.

-

Animals: Use male Swiss mice (25-30 g).

-

Induction of Edema: Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone). Apply a specific amount of TPA (e.g., 2.5 µg in 20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.

-

Treatment: Prepare a solution of this compound in a suitable vehicle. Thirty minutes before TPA application, topically administer a specific dose of Cyclo(his-pro) (e.g., 1.8 mg in 20 µL) to the right ear.

-

Measurement of Edema: After a specific time (e.g., 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation. Punch out circular sections (e.g., 6 mm diameter) from both the right (treated) and left (control) ears and weigh them.

-

Calculation of Edema Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of edema inhibition by the treatment is calculated using the following formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

Conclusion

Cyclo(his-pro) is a naturally occurring cyclic dipeptide with well-documented neuroprotective and anti-inflammatory properties. Its discovery as a metabolite of TRH and its presence in various biological systems underscore its physiological relevance. The ability of Cyclo(his-pro) to modulate the NF-κB and Nrf2 signaling pathways provides a solid mechanistic basis for its therapeutic potential in a range of disorders characterized by inflammation and oxidative stress. The availability of Cyclo(his-pro) as a TFA salt facilitates its use in research settings. The experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and researchers in the fields of pharmacology, neuroscience, and drug development, enabling further exploration of the promising therapeutic applications of this intriguing molecule.

References

An In-depth Technical Guide to the Endogenous Synthesis of Cyclo(his-pro)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(his-pro) (CHP), also known as histidyl-proline diketopiperazine, is an endogenous cyclic dipeptide ubiquitously distributed throughout the central nervous system and other tissues and body fluids in mammals.[1][2][3] Possessing a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, CHP has garnered significant interest as a potential therapeutic agent.[4][5] Its synthesis is intrinsically linked to the metabolism of Thyrotropin-releasing hormone (TRH). This guide provides a detailed overview of the core biosynthetic pathways of CHP, quantitative data on its presence, key signaling pathways it modulates, and detailed experimental protocols for its study.

Biosynthesis of Cyclo(his-pro)

The endogenous production of CHP is primarily understood to occur via the degradation of TRH, although evidence suggests the existence of alternative pathways.

Primary Pathway: TRH Degradation

The most well-characterized pathway for CHP formation involves a two-step process initiated by the enzymatic cleavage of TRH.

-

Enzymatic Cleavage: The process begins with the tripeptide TRH (pGlu-His-Pro-NH2). The enzyme Pyroglutamyl-peptidase II (PPII, EC 3.4.19.6), a membrane-bound metalloenzyme, specifically recognizes and hydrolyzes the peptide bond between the N-terminal pyroglutamyl (pGlu) residue and the adjacent histidine. This action releases the linear dipeptide, histidyl-proline (His-Pro). PPII is highly specific for TRH, making this a key regulatory step.

-

Spontaneous Cyclization: Following the enzymatic cleavage, the resulting His-Pro dipeptide undergoes a spontaneous, non-enzymatic intramolecular cyclization under physiological conditions to form the stable diketopiperazine structure of CHP. The inherent conformational constraints imposed by the proline residue's cyclic structure promote a cis-conformation of the peptide bond, which greatly facilitates this cyclization reaction.

References

- 1. Is all cyclo(His-Pro) derived from thyrotropin-releasing hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution and metabolism of cyclo (His-Pro): a new member of the neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cyclo(his-pro): An In-Depth Technical Guide to its Distribution in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(his-pro) (CHP), a cyclic dipeptide metabolite of Thyrotropin-Releasing Hormone (TRH), is an endogenous molecule with a significant and widespread presence in the central nervous system (CNS).[1] While initially identified as a product of TRH degradation, its distinct distribution and neuroactive properties suggest it is more than a mere byproduct, playing a potential role as a neurotransmitter or neuromodulator.[2] This technical guide provides a comprehensive overview of the distribution of CHP in the CNS, detailing its concentration in various brain regions, subcellular localization, and the experimental protocols used for its analysis. Furthermore, it elucidates the key signaling pathways through which CHP exerts its neuroprotective effects.

Data Presentation: Quantitative Distribution of Cyclo(his-pro) in the CNS

The concentration of Cyclo(his-pro) varies across different regions of the central nervous system in both humans and rats. The following tables summarize the quantitative data available, providing a comparative overview.

Table 1: Distribution of Cyclo(his-pro) in the Adult Human Brain [3]

| Brain Region | Cyclo(his-pro) Concentration (ng/mg protein) |

| Olfactory Bulbs | 0.180 |

| Cerebellar Hemisphere | 0.168 |

| Whole Hypothalamus | 0.105 |

| Hippocampus | 0.080 |

| Occipital Cortex | 0.079 |

| Pituitary Stalk-Median Eminence | 2.2 |

Table 2: Distribution of Cyclo(his-pro) in the Rat Brain

| Brain Region | Cyclo(his-pro) Concentration | Reference |

| Whole Brain | 35-61 pmols/brain | [2][4] |

| Extrahypothalamic Regions | Significantly increased with a low-protein diet |

Note: Direct comparative values in ng/mg protein for specific rat brain regions are not consistently available in the reviewed literature.

Experimental Protocols

The quantification and localization of Cyclo(his-pro) in the CNS rely on sensitive and specific methodologies. Below are detailed descriptions of the key experimental protocols cited in the literature.

Radioimmunoassay (RIA) for Cyclo(his-pro) Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as CHP.

Principle: This method is based on the competitive binding of radiolabeled CHP and unlabeled CHP (from the sample) to a limited number of specific anti-CHP antibodies. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the amount of unlabeled antigen present in the sample.

Detailed Methodology:

-

Antibody Production: Specific antibodies against Cyclo(his-pro) are typically raised in rabbits by immunization with a CHP-thyroglobulin conjugate.

-

Radiolabeling: Synthetic Cyclo(his-pro) is radiolabeled, commonly with Iodine-125 (¹²⁵I), to serve as the tracer.

-

Sample Preparation:

-

Brain tissue is homogenized in a suitable buffer, such as perchloric acid, to extract the peptides.

-

The homogenate is centrifuged, and the supernatant is collected.

-

The supernatant is then typically purified using chromatographic techniques like gel filtration or ion-exchange chromatography to separate CHP from other interfering substances.

-

-

Assay Procedure:

-

A standard curve is generated using known concentrations of unlabeled synthetic Cyclo(his-pro).

-

In assay tubes, a fixed amount of anti-CHP antibody and radiolabeled CHP are incubated with either the standards or the prepared brain extracts.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The antibody-bound CHP is separated from the free CHP. This can be achieved by precipitation with a second antibody (e.g., goat anti-rabbit IgG) or by using charcoal to adsorb the free CHP.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis: The concentration of Cyclo(his-pro) in the samples is determined by comparing the radioactivity measurements to the standard curve.

High-Performance Liquid Chromatography (HPLC) for Cyclo(his-pro) Quantification

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.

Principle: The sample is passed through a column packed with a stationary phase. A pumped mobile phase moves the sample through the column, and different components of the sample elute at different times based on their interaction with the stationary and mobile phases.

Detailed Methodology:

-

Sample Preparation: Similar to RIA, brain tissue is homogenized and extracted. The crude extract is then subjected to solid-phase extraction (SPE) for cleanup and concentration of CHP.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Detection: The eluted CHP can be detected using ultraviolet (UV) absorbance at a specific wavelength or by mass spectrometry (MS) for higher specificity and sensitivity.

-

-

Quantification: The concentration of Cyclo(his-pro) is determined by comparing the peak area of the sample to that of a known standard.

Immunohistochemistry (IHC) for Localization of Cyclo(his-pro)

Immunohistochemistry allows for the visualization of the distribution and localization of specific antigens within tissue sections.

Principle: This technique utilizes the principle of antibodies binding specifically to antigens in biological tissues. The antibody-antigen interaction is visualized by tagging the antibody with a label, such as a fluorescent dye or an enzyme that catalyzes a color-producing reaction.

Detailed Methodology:

-

Tissue Preparation:

-

The animal is perfused with a fixative solution (e.g., 4% paraformaldehyde) to preserve the tissue structure.

-

The brain is dissected and post-fixed in the same fixative.

-

The fixed brain is then cryoprotected (e.g., in sucrose solution) and sectioned using a cryostat or microtome.

-

-

Staining Procedure:

-

The brain sections are washed and then incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

-

The sections are then incubated with a primary antibody specific for Cyclo(his-pro).

-

After washing, the sections are incubated with a secondary antibody that is conjugated to a fluorescent dye (for fluorescence microscopy) or an enzyme like horseradish peroxidase (HRP) (for chromogenic detection).

-

For fluorescent detection, the sections are counterstained with a nuclear stain (e.g., DAPI) and mounted. For chromogenic detection, a substrate is added to produce a colored precipitate.

-

-

Visualization: The stained sections are then examined under a microscope to determine the cellular and subcellular localization of Cyclo(his-pro).

Subcellular Fractionation for Analyzing Cyclo(his-pro) Distribution

Subcellular fractionation is a procedure to separate different cellular compartments.

Principle: This technique relies on differential centrifugation of a tissue homogenate. Larger and denser components pellet at lower centrifugal forces, while smaller and less dense components require higher forces.

Workflow for Brain Tissue Fractionation:

Caption: Subcellular fractionation workflow for brain tissue.

Each of these fractions can then be analyzed for Cyclo(his-pro) content using RIA or HPLC to determine its subcellular distribution. For instance, analysis of the synaptosomal fraction can reveal the presence of CHP at the synapse.

Signaling Pathways of Cyclo(his-pro) in the CNS

Cyclo(his-pro) has been shown to exert significant neuroprotective effects, primarily through the modulation of the Nrf2-NF-κB signaling pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation.

The Nrf2-NF-κB Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or signaling molecules like CHP, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Simultaneously, the transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) plays a key role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα (Inhibitor of kappa B alpha). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Cyclo(his-pro) has been shown to activate the Nrf2 pathway, which in turn inhibits the NF-κB pathway, creating a powerful anti-inflammatory and antioxidant effect.

Caption: Cyclo(his-pro) signaling pathway in neuroprotection.

Conclusion

Cyclo(his-pro) is a widely distributed neuropeptide in the central nervous system with significant potential as a neuroprotective agent. Its presence in various brain regions and its ability to modulate key signaling pathways involved in oxidative stress and inflammation highlight its importance in CNS function. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the distribution and therapeutic potential of this intriguing cyclic dipeptide. Future research focusing on the precise subcellular localization and the development of more specific analytical methods will undoubtedly provide deeper insights into the neurobiology of Cyclo(his-pro).

References

- 1. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution and metabolism of cyclo (His-Pro): a new member of the neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for the presence of immunoreactive histidyl-proline diketopiperazine [cyclo (His-Pro)] in the adult human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific radioimmunoassay of cyclo (His-Pro), a biologically active metabolite of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Cyclo(histidyl-proline) TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(histidyl-proline) (CHP), often utilized in its trifluoroacetate (TFA) salt form for enhanced stability and solubility, is an endogenous cyclic dipeptide with a remarkable spectrum of biological activities. As a metabolite of thyrotropin-releasing hormone (TRH), CHP exhibits pleiotropic effects, including neuroprotection, anti-inflammatory action, and modulation of glucose metabolism.[1][2][3][4] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.[1] This technical guide provides a comprehensive overview of the biological activities of Cyclo(histidyl-proline) TFA, with a focus on its molecular mechanisms, quantitative data, and detailed experimental protocols relevant to its study.

Core Biological Activities and Mechanisms of Action

Cyclo(histidyl-proline) exerts its biological effects through multiple signaling pathways, primarily centered around the modulation of inflammation and oxidative stress.

Anti-inflammatory and Antioxidant Effects: The NF-κB and Nrf2 Axis

A significant body of evidence points to CHP's ability to suppress pro-inflammatory signaling while simultaneously enhancing the cellular antioxidant response. This is primarily achieved through its influence on the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

-

Inhibition of NF-κB Nuclear Translocation: CHP has been shown to inhibit the nuclear accumulation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and other inflammatory mediators. This inhibitory action helps to quell the inflammatory cascade.

-

Activation of the Nrf2 Pathway: CHP activates the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

The interplay between these two pathways is crucial. The Nrf2-mediated induction of HO-1 can, in turn, suppress NF-κB signaling, creating a synergistic anti-inflammatory and antioxidant effect.

Neuroprotection

Cyclo(histidyl-proline) has demonstrated significant neuroprotective properties in various models of neuronal injury and neurodegenerative disease. Its neuroprotective mechanisms are multifaceted and include:

-

Attenuation of Oxidative Stress: By activating the Nrf2 pathway, CHP helps to mitigate oxidative damage in neuronal cells, a common feature of neurodegenerative disorders.

-

Modulation of Neuroinflammation: Through the inhibition of NF-κB, CHP can reduce the production of pro-inflammatory cytokines in the central nervous system, thereby protecting neurons from inflammatory damage.

-

Regulation of Endoplasmic Reticulum (ER) Stress: CHP has been shown to modulate the unfolded protein response (UPR), helping to alleviate ER stress, which is implicated in neuronal cell death.

Regulation of Glucose Metabolism

CHP plays a role in the regulation of glucose homeostasis, suggesting its potential as a therapeutic agent for metabolic disorders.

-

Augmentation of Insulin Response: Studies have shown that CHP can augment the insulin response to an oral glucose load. This effect appears to be mediated by a decrease in hepatic insulin clearance rather than a direct stimulation of insulin secretion.

-

Modulation of Pancreatic Islet Function: CHP has been identified in rat pancreatic islets, and its concentration is altered by insulin-induced hypoglycemia, suggesting a role in modulating pancreatic responses to metabolic stimuli.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of Cyclo(histidyl-proline).

Table 1: Binding Affinities and Inhibitory Concentrations

| Parameter | Target/System | Value | Species | Reference |

| Kd | Rat Liver Membrane | 7 x 10-8 M | Rat | |

| Kd | Bovine Adrenal Cortical Particles | ~900 nM | Bovine | |

| IC50 | Glyceraldehyde-3-phosphate dehydrogenase (GAPC1) | ~200 µM | Arabidopsis thaliana | |

| IC50 | Thrombin-induced platelet aggregation (for Cyclo(His-Gly)) | 0.0662 mM | In vitro |

Table 2: Effective Concentrations in In Vitro and In Vivo Studies

| Activity | Model System | Concentration/Dose | Effect | Reference |

| Nrf2 Activation & NF-κB Inhibition | PC12 cells | 50 µM | Increased nuclear Nrf2, inhibited NF-κB translocation | |

| Anti-inflammatory | TPA-induced mouse ear edema | 1.8 mg/ear | Reduced edema | |

| Neuroprotection (against Aβ1-42) | Differentiated SH-SY5Y cells | Not specified | Neuroprotection | |

| Augmented Insulin Response | Rats (oral glucose load) | 0.005 - 0.05 mg/kg | Increased insulin excursion |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Cyclo(histidyl-proline) TFA.

NF-κB Nuclear Translocation Reporter Assay

This protocol describes a luciferase-based reporter assay to quantify the inhibition of NF-κB activation.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Opti-MEM.

-

Transfection reagent.

-

Renilla luciferase control plasmid.

-

Tumor Necrosis Factor-alpha (TNF-α).

-

Cyclo(histidyl-proline) TFA.

-

Passive Lysis Buffer.

-

Luciferase Assay Reagent.

-

96-well plates.

-

Luminometer.

Procedure:

-

Seed HEK293 NF-κB reporter cells in a 96-well plate and incubate for 24 hours.

-

Co-transfect the cells with a Renilla luciferase control plasmid using a suitable transfection reagent in Opti-MEM, following the manufacturer's protocol. Incubate for 24 hours.

-

Pre-treat the cells with varying concentrations of Cyclo(histidyl-proline) TFA for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

-

After incubation, wash the cells with PBS and lyse them with Passive Lysis Buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the percentage inhibition of NF-κB activation by Cyclo(histidyl-proline) TFA compared to the TNF-α stimulated control.

Nrf2 Nuclear Translocation by Western Blot

This protocol details the detection of Nrf2 accumulation in the nucleus following treatment with Cyclo(histidyl-proline) TFA.

Materials:

-

PC12 or other suitable cells.

-

Cyclo(histidyl-proline) TFA.

-

Cell lysis buffer for cytoplasmic and nuclear fractionation.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blot imaging system.

Procedure:

-

Culture PC12 cells and treat with Cyclo(histidyl-proline) TFA (e.g., 50 µM) for various time points (e.g., 1, 2, 4, 8, 24 hours).

-

Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercially available kit or a standard protocol.

-

Determine the protein concentration of the cytoplasmic and nuclear extracts.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the nuclear Nrf2 levels to the Lamin B1 loading control.

Glucose Uptake Assay using 2-NBDG

This protocol describes a fluorescent method to measure glucose uptake in cells.

Materials:

-

Adherent cells (e.g., adipocytes, muscle cells).

-

Glucose-free DMEM.

-

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).

-

Cyclo(histidyl-proline) TFA.

-

Insulin (as a positive control for stimulating glucose uptake).

-

Phloretin (as an inhibitor of glucose uptake).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.

-

Wash the cells with PBS and then incubate in glucose-free DMEM for 1-2 hours to deplete intracellular glucose.

-

Treat the cells with Cyclo(histidyl-proline) TFA at various concentrations for a specified period. Include untreated, insulin-treated, and phloretin-treated controls.

-

Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Harvest the cells (if using flow cytometry) or analyze directly in the plate (if using microscopy).

-

Measure the fluorescence intensity of 2-NBDG within the cells. For flow cytometry, analyze the mean fluorescence intensity of the cell population.

-

Compare the fluorescence intensity in the Cyclo(histidyl-proline) TFA-treated cells to the controls to determine its effect on glucose uptake.

In Vitro Insulin Secretion Assay

This protocol describes a method to measure insulin secretion from pancreatic islet cells.

Materials:

-

Isolated pancreatic islets (e.g., from mice or rats).

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated).

-

Cyclo(histidyl-proline) TFA.

-

ELISA kit for insulin detection.

Procedure:

-

Isolate pancreatic islets using a standard collagenase digestion method.

-

Pre-incubate the islets in KRB buffer with a low glucose concentration (2.8 mM) for 1-2 hours.

-

Divide the islets into treatment groups and incubate with KRB buffer containing low glucose (2.8 mM) with or without Cyclo(histidyl-proline) TFA for a specified time. Collect the supernatant for basal insulin secretion measurement.

-

Subsequently, incubate the same islets in KRB buffer containing a high glucose concentration (16.7 mM) with or without Cyclo(histidyl-proline) TFA. Collect the supernatant for stimulated insulin secretion measurement.

-

Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Normalize the insulin secretion to the islet number or protein content.

-

Compare the basal and stimulated insulin secretion in the presence and absence of Cyclo(histidyl-proline) TFA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Cyclo(histidyl-proline) and a general experimental workflow for its characterization.

Caption: Signaling pathways modulated by Cyclo(histidyl-proline) TFA.

Caption: General experimental workflow for studying Cyclo(histidyl-proline) TFA.

Conclusion and Future Directions

Cyclo(histidyl-proline) TFA is a promising endogenous molecule with a diverse range of biological activities that hold significant therapeutic potential. Its ability to modulate fundamental pathways involved in inflammation, oxidative stress, and metabolism makes it a compelling candidate for further investigation in the context of neurodegenerative diseases, inflammatory disorders, and metabolic syndrome. Future research should focus on elucidating its precise molecular targets, further defining its pharmacokinetic and pharmacodynamic properties in human subjects, and exploring its efficacy in relevant clinical trials. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing cyclic dipeptide.

References

The Cyclo(his-pro) TFA-Nrf2 Axis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cyclo(his-pro) TFA on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has demonstrated significant cytoprotective and anti-inflammatory effects by activating this critical antioxidant signaling cascade.[1][2][3][4][5] This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development.

Core Mechanism: Activation of the Nrf2 Pathway

This compound triggers the activation of the Nrf2 pathway, a central regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The mechanism by which this compound initiates Nrf2 activation appears to involve the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Upon activation by this compound, likely through p38 MAPK-mediated signaling, Nrf2 translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in detoxifying reactive oxygen species (ROS) and mitigating oxidative damage.

The cytoprotective effects of this compound are directly attributable to its activation of the Nrf2 pathway. Studies using RNA interference to knock down Nrf2 have shown a complete abolishment of the protective effects of this compound against oxidative insults.

Signaling Pathway Diagram

Caption: this compound activates Nrf2 via p38 MAPK, leading to ARE gene expression.

Cross-talk with the NF-κB Pathway

The activation of the Nrf2 pathway by this compound has significant anti-inflammatory implications due to its inhibitory cross-talk with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of pro-inflammatory genes.

The induction of Heme Oxygenase-1 (HO-1), a downstream target of Nrf2, plays a pivotal role in this anti-inflammatory effect. HO-1 and its products, such as carbon monoxide and bilirubin, have been shown to suppress NF-κB activation. Studies have demonstrated that this compound inhibits the nuclear translocation of NF-κB in an Nrf2- and HO-1-dependent manner. This was confirmed by experiments where the inhibition of HO-1 activity with zinc protoporphyrin IX prevented the this compound-mediated suppression of NF-κB.

NF-κB Inhibition Pathway Diagram

References

- 1. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Whitepaper: The Role of Cyclo(his-pro) in the Inhibition of NF-κB Nuclear Accumulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that governs cellular responses to inflammatory stimuli, with its dysregulation implicated in numerous diseases. The canonical activation pathway involves the degradation of the inhibitor of κB (IκBα), freeing the NF-κB p65/p50 heterodimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has emerged as a potent anti-inflammatory agent capable of inhibiting this crucial nuclear accumulation of NF-κB.[1] This document provides a detailed technical overview of the mechanism, supporting quantitative data, and key experimental protocols related to the inhibitory action of Cyclo(his-pro) on the NF-κB signaling pathway. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn suppresses pro-inflammatory NF-κB signaling.[2][3] This makes Cyclo(his-pro) a compound of significant interest for therapeutic development in inflammatory and neurodegenerative disorders.

The Canonical NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of inflammation, immunity, and cell survival.[4] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitory proteins known as IκBs.[5] The most common NF-κB dimer is a heterodimer of the p65 (RelA) and p50 subunits.

Upon stimulation by various agents such as pro-inflammatory cytokines (e.g., TNF-α), pathogens, or stress, the IκB kinase (IKK) complex is activated. The IKK complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), phosphorylates IκBα on specific serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization sequence (NLS) on the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific κB sites on DNA, and activate the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Cyclo(his-pro) Mechanism of NF-κB Inhibition

Cyclo(his-pro) (CHP) exerts its anti-inflammatory effects not by directly targeting the IKK complex or NF-κB, but through an indirect mechanism involving the activation of a key antioxidant pathway. Research has demonstrated that CHP suppresses pro-inflammatory NF-κB signaling via the Nrf2-mediated activation of heme oxygenase-1 (HO-1).

The mechanism proceeds as follows:

-

Nrf2 Activation: CHP stimulates the activation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. This leads to the translocation of Nrf2 into the nucleus.

-

HO-1 Upregulation: Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), leading to its increased expression.

-

NF-κB Pathway Inhibition: The protective effects require functional HO-1 activity. The enzymatic products of HO-1, namely carbon monoxide (CO) and bilirubin, are believed to be the ultimate mediators that prevent NF-κB activation and its subsequent nuclear accumulation. The precise molecular interaction between CO/bilirubin and the NF-κB pathway components is an area of ongoing investigation, but it is established that this activity suppresses the degradation of IκBα.

This mechanism was confirmed through experiments where knocking down the Nrf2 gene or chemically inhibiting HO-1 with zinc protoporphyrin IX prevented the inhibitory effect of CHP on NF-κB nuclear accumulation. As a result of this inhibition, the expression of downstream NF-κB target genes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase 3 (MMP-3), is significantly down-regulated by CHP treatment.

Quantitative Data Summary

The inhibitory effects of Cyclo(his-pro) on NF-κB signaling and associated inflammation have been quantified in both in vitro and in vivo models. The following table summarizes key data from published studies.

| Parameter | Model System | Treatment | Concentration / Dose | Observed Effect | Reference |

| NF-κB Inhibition | Rat Pheochromocytoma (PC12) Cells | Cyclo(his-pro) + Paraquat | 50 µM | Inhibited paraquat-induced NF-κB nuclear translocation. | |

| Nrf2 Activation | Rat Pheochromocytoma (PC12) Cells | Cyclo(his-pro) | 50 µM | Increased the nuclear level of Nrf2. | |

| Cytoprotection | Rat Pheochromocytoma (PC12) Cells | Cyclo(his-pro) + Paraquat | 50 µM | Abolished protein nitration, decreased caspase 3 activity, and reduced cytochrome c release. | |

| Anti-inflammatory | Mouse Ear Edema Model | Cyclo(his-pro) + TPA | 1.8 mg/ear | Reduced 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema. |

Key Experimental Protocols

Validation of Cyclo(his-pro)'s activity requires robust and reproducible experimental methods. Below are detailed protocols for core assays used to investigate the inhibition of NF-κB nuclear accumulation.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This assay visually quantifies the movement of NF-κB from the cytoplasm to the nucleus using high-content imaging.

Principle: In response to a stimulus, NF-κB translocates to the nucleus. This cellular redistribution can be visualized by fluorescently labeling the NF-κB p65 subunit and the nucleus. The ratio of nuclear to cytoplasmic fluorescence intensity of p65 is measured to quantify translocation.

Methodology:

-

Cell Seeding: Seed adherent cells (e.g., HeLa, BV2 microglia) onto 96-well imaging plates at a density that ensures a sub-confluent monolayer (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Pre-incubate cells with desired concentrations of Cyclo(his-pro) (e.g., 50 µM) or vehicle control for a specified duration (e.g., 1-2 hours).

-

Stimulation: Add an NF-κB activating stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to all wells except the negative control. Incubate for the optimal translocation time, typically 30-60 minutes, which should be determined empirically for the specific cell type and stimulus.

-

Fixation: Aspirate the medium and gently wash cells with Phosphate Buffered Saline (PBS). Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific for the NF-κB p65 subunit (e.g., Rabbit anti-p65) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) and a nuclear counterstain (e.g., Hoechst 33342 or DAPI) for 1 hour at room temperature, protected from light.

-

Imaging: Wash cells three times with PBS and add fresh PBS or imaging buffer to the wells. Acquire images using a high-content imaging system or a fluorescence microscope, capturing at least two channels (one for the nucleus, one for NF-κB p65).

-

Image Analysis: Use automated image analysis software to identify the nuclear and cytoplasmic compartments based on the counterstain. Measure the mean fluorescence intensity of the NF-κB p65 signal in both compartments for each cell. Calculate the ratio or difference of nuclear to cytoplasmic intensity as the primary readout for translocation.

Nuclear and Cytoplasmic Fractionation

Principle: This biochemical method physically separates the nucleus from the cytoplasm to allow for the quantification of protein levels in each compartment, typically by Western Blot.

Methodology:

-

Cell Culture and Treatment: Grow cells in larger format dishes (e.g., 60 or 100 mm) and treat with compounds and stimuli as described in 4.1.

-

Cell Harvest: After treatment, wash cells with ice-cold PBS and scrape them into a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing HEPES, KCl, MgCl2, and a non-ionic detergent like NP-40) with protease and phosphatase inhibitors. Incubate on ice for 15 minutes.

-

Isolate Cytoplasmic Fraction: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect and store it at -80°C.

-

Nuclear Lysis: Wash the remaining pellet with cytoplasmic extraction buffer. Resuspend the nuclear pellet in a hypertonic nuclear extraction buffer (containing a high concentration of salt, e.g., 420 mM NaCl) with protease and phosphatase inhibitors.

-

Isolate Nuclear Fraction: Incubate on ice for 30 minutes with periodic vortexing. Clarify the nuclear lysate by centrifuging at 16,000 x g for 20 minutes at 4°C. The supernatant contains the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Analysis

Principle: To detect and quantify the levels of specific proteins (e.g., p65, IκBα, phospho-IκBα) in the prepared cellular fractions.

Methodology:

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each nuclear or cytoplasmic extract with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (p65, IκBα, Lamin B1 for nuclear loading control, GAPDH or α-Tubulin for cytoplasmic loading control) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system or X-ray film.

-

Quantification: Use densitometry software to quantify the band intensities, normalizing to the respective loading controls.

Conclusion and Future Directions

Cyclo(his-pro) effectively inhibits the nuclear accumulation of NF-κB, a key event in the inflammatory cascade. Its mechanism of action, mediated through the Nrf2/HO-1 antioxidant pathway, distinguishes it from direct IKK inhibitors and presents a novel therapeutic strategy. The ability of CHP to modulate two critical and interconnected signaling pathways—Nrf2 and NF-κB—highlights its potential for treating complex diseases involving both oxidative stress and inflammation, such as neurodegenerative disorders.

Future research should focus on elucidating the precise molecular targets of the HO-1 products within the NF-κB signaling cascade. Furthermore, comprehensive preclinical studies are warranted to evaluate the pharmacokinetics, pharmacodynamics, and long-term safety of Cyclo(his-pro) to pave the way for its potential clinical application as a novel anti-inflammatory and cytoprotective agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Neuroprotective Effects of Cyclo(his-pro) TFA In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Cyclo(his-pro) TFA, a cyclic dipeptide with significant therapeutic potential. The document outlines the core mechanisms of action, detailed experimental protocols, and quantitative data from key studies, presented in a format designed for easy reference and replication.

Core Concepts: Mechanism of Neuroprotection

Cyclo(his-pro) (CHP), often supplied as a trifluoroacetate (TFA) salt, exerts its neuroprotective effects primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][2][3] In vitro studies have demonstrated that CHP enhances the cellular antioxidant defense system and mitigates inflammatory responses, thereby protecting neuronal and glial cells from various stressors.

Under conditions of oxidative stress, CHP promotes the nuclear translocation of Nrf2.[1] Nrf2 is a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, upregulating their expression. This leads to an increase in the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), and enhances the cellular capacity to neutralize reactive oxygen species (ROS).

Simultaneously, CHP has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[4] By preventing the nuclear translocation of NF-κB, CHP downregulates the expression of pro-inflammatory cytokines and enzymes, thus reducing neuroinflammation. The interplay between the activation of Nrf2 and the inhibition of NF-κB forms the cornerstone of CHP's neuroprotective activity.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the neuroprotective effects of Cyclo(his-pro).

Table 1: Effects of Cyclo(his-pro) on Cell Viability and Oxidative Stress Markers

| Cell Line | Stressor | Cyclo(his-pro) Concentration | Outcome Measure | Result | Reference |

| RINm5F | Streptozotocin (STZ) | Not Specified | NO Production | 2.3-fold reduction | |

| RINm5F | Streptozotocin (STZ) | Not Specified | Lipid Peroxidation | 1.9-fold reduction | |

| hSOD1G93A Microglia | Paraquat (PQ) | 50 µM | Cell Redox Activity | Significant rescue of activity | |

| PC12 | Rotenone, Paraquat, β-amyloid | Not Specified | ROS Production | Reduced | |

| PC12 | Rotenone, Paraquat, β-amyloid | Not Specified | Glutathione Depletion | Prevented | |

| Microglial BV-2 | Lipopolysaccharide (LPS) | Not Specified | NO and ROS Generation | Reduced | |

| Microglial BV-2 | Lipopolysaccharide (LPS) | Not Specified | Cell Viability | Increased |

Table 2: Effects of Cyclo(his-pro) on Apoptosis

| Cell Line | Stressor | Cyclo(his-pro) Concentration | Outcome Measure | Result | Reference |

| RINm5F | Streptozotocin (STZ) | Not Specified | Caspase-3 Activation | Attenuated | |

| RINm5F | Streptozotocin (STZ) | Not Specified | PARP Cleavage | Attenuated | |

| RINm5F | Streptozotocin (STZ) | Not Specified | DNA Fragmentation | Attenuated | |

| PC12 | Hydrogen Peroxide | Not Specified | Apoptotic Cell Death | Abolished |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

PC12 cells: A rat pheochromocytoma cell line commonly used as a model for neuronal cells.

-

hSOD1G93A microglial cells: Immortalized microglial cells from a transgenic mouse model of amyotrophic lateral sclerosis (ALS), used to study neuroinflammation.

-

RINm5F cells: A rat insulinoma cell line used to study beta-cell dysfunction and apoptosis.

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or DMSO) and diluted to the desired final concentration in the cell culture medium.

-

Treatment Paradigm: Cells are typically pre-treated with this compound for a specific duration (e.g., 24 hours) before the addition of a stressor (e.g., paraquat, hydrogen peroxide, LPS).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound with or without the neurotoxic agent for the desired time period.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Cell Preparation: Plate and treat cells in a 96-well black plate as described for the MTT assay.

-

DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

-

Normalization: Normalize the fluorescence intensity to the cell viability determined by a parallel MTT assay.

Apoptosis Assay (Caspase-3 Activity)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer provided with the caspase-3 assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

Caspase-3 Assay: Incubate a specific amount of protein from each sample with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at excitation/emission of 380/460 nm (for fluorometric) using a microplate reader.

-

Calculation: Express the caspase-3 activity as a fold change relative to the untreated control.

Western Blot for Nrf2 Nuclear Translocation

Western blotting is used to detect the levels of Nrf2 in the nuclear fraction of cell lysates, indicating its activation.

-

Nuclear and Cytoplasmic Extraction: Following treatment, fractionate the cells to separate the nuclear and cytoplasmic components using a nuclear extraction kit.

-

Protein Quantification: Measure the protein concentration of both the nuclear and cytoplasmic fractions.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure proper fractionation and as loading controls.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the neuroprotective effects of this compound in vitro.

Caption: Signaling pathway of this compound neuroprotection.

Caption: General workflow for in vitro neuroprotection assays.

References

- 1. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Influence of Cyclo(His-Pro) on Proteostasis: Impact on Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of Cyclo(his-pro) TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(his-pro) (CHP), a cyclic dipeptide, and its trifluoroacetic acid (TFA) salt, have emerged as promising molecules with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Cyclo(his-pro) TFA's mechanism of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The primary anti-inflammatory activity of Cyclo(his-pro) is mediated through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways. By activating the Nrf2 antioxidant response, Cyclo(his-pro) effectively suppresses pro-inflammatory cascades governed by NF-κB, leading to a reduction in the expression of key inflammatory mediators. This guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound in inflammation-mediated diseases.

Introduction

Cyclo(his-pro) is an endogenous cyclic dipeptide structurally related to the thyrotropin-releasing hormone (TRH).[1][2] It is capable of crossing the blood-brain barrier, making it a molecule of interest for neurological and systemic inflammatory conditions.[3][4] The trifluoroacetic acid (TFA) salt of Cyclo(his-pro) is a common and stable form used in research.[5] The anti-inflammatory effects of Cyclo(his-pro) are primarily attributed to its ability to modulate the intricate balance between antioxidant and pro-inflammatory signaling pathways within the cell.

Mechanism of Action: The Nrf2/NF-κB Axis

The cornerstone of Cyclo(his-pro)'s anti-inflammatory action lies in its ability to influence the crosstalk between the Nrf2 and NF-κB signaling pathways.

-

Activation of the Nrf2 Pathway: Cyclo(his-pro) has been shown to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response. Upon activation by Cyclo(his-pro), Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

-

Inhibition of the NF-κB Pathway: The activation of the Nrf2 pathway by Cyclo(his-pro) leads to the subsequent inhibition of the pro-inflammatory NF-κB pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB nuclear translocation by Cyclo(his-pro) prevents the transcription of these inflammatory mediators.

The interplay between these two pathways is crucial. The Nrf2-mediated induction of antioxidant enzymes helps to quench reactive oxygen species (ROS), which are known activators of the NF-κB pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Activity of Cyclo(his-pro)

| Cell Line | Inflammatory Stimulus | Cyclo(his-pro) Concentration | Measured Effect | Result | Reference |

| PC12 | Paraquat | 50 µM | NF-κB Nuclear Translocation | Inhibition | |

| PC12 | Paraquat | 50 µM | Nrf2 Nuclear Accumulation | Increase | |

| BV2 (microglia) | Lipopolysaccharide (LPS) | Not specified | Downregulation of pro-inflammatory genes | Cyclooxygenase-2 and matrix metalloproteinase 3 | |

| hSOD1(G93A) microglia | Lipopolysaccharide (LPS) | Not specified | NLRP3 inflammasome activation | Inhibition |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Stimulus | This compound Dose & Route | Measured Effect | Result | Reference |

| Mouse | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 1.8 mg/ear (topical) | Ear Edema | Reduction | |

| Mouse | Lipopolysaccharide (LPS) | Not specified (systemic) | Cerebral TNF-α expression | Downregulation | |

| Mouse | Lipopolysaccharide (LPS) | Not specified (systemic) | Gliosis | Counteracted |

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes the assessment of NF-κB p65 subunit translocation from the cytoplasm to the nucleus in cultured cells.

Materials:

-

PC12 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Pro-inflammatory stimulus (e.g., Paraquat)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: FITC-conjugated goat anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed PC12 cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Stimulation: Induce inflammation by adding the pro-inflammatory stimulus (e.g., 50 µM Paraquat) to the culture medium for the appropriate time (e.g., 1 hour).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

-

Analysis: Capture images and quantify the nuclear fluorescence intensity of the NF-κB p65 signal relative to the cytoplasmic signal.

In Vivo TPA-Induced Mouse Ear Edema Model

This model is a standard method for evaluating the topical anti-inflammatory activity of a compound.

References

Cyclo(his-pro) TFA as a Metabolite of Thyrotropin-Releasing Hormone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(his-pro) (CHP), a cyclic dipeptide, is a principal metabolite of Thyrotropin-Releasing Hormone (TRH). While initially considered an inactive byproduct, a growing body of evidence reveals that CHP possesses a wide range of independent biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of CHP, with a focus on its formation, biological functions, and the analytical methodologies used for its study. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The trifluoroacetic acid (TFA) salt of CHP is commonly used in research due to its enhanced solubility and stability.

Introduction to Cyclo(his-pro)

Cyclo(his-pro), also known as histidyl-proline diketopiperazine, is a naturally occurring cyclic dipeptide. It is ubiquitously distributed throughout the central nervous system (CNS) and peripheral tissues.[1][2] Although it can be derived from the enzymatic degradation of TRH, evidence suggests that not all endogenous CHP originates from this pathway, pointing to de novo synthesis as well.[3] CHP is noted for its ability to cross the blood-brain barrier, allowing it to exert effects on the CNS even when administered peripherally.[4] This, coupled with its neuroprotective, anti-inflammatory, and metabolic regulatory properties, makes it a promising candidate for further investigation in various pathological conditions.